Tris((1-benzyl-4-triazolyl)methyl)amine (TBTA) is a tertiary amine-containing the 1,2,3-triazole moiety. When it is used as a ligand and then complexed to copper(I), which allows for the quantitative, regioselective form of Huisgen 1,3-dipolar cycloadditions with azides and alkynes in a range of organic and aqueous solvents.
There is a belief that the ligand facilitates catalysis by stabilizing the copper(I)-oxidation state while permitting the catalytic process within the CuAAC CuAAC reaction.
Single crystal X-ray diffraction of the Cu(I) complex of tris((1-benzyl-4-triazolyl)methyl)amine revealed an unusual dinuclear dication with one triazole unit bridging two metal centers and is an effective catalyst for the 'click' cycloaddition reaction. The structure of the compound that forms TBTA together with Cu(II) in its crystalline state is bipyramidal trigonal. It can be transformed into the active catalyst 'click' form with sodium ascorbate copper and other reducers.
TBTA could be produced by clicking the reaction between tri propargylamine and benzyl azide.
The mechanism of TBTA.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a molecular probe that can detect lysine residues in proteins. It reacts with amino groups in lysine by forming covalent bonds between the amine and the nitrile group. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has a mass spectrometric analysis and is reactive toward azides and terminal alkynes. The molecule is tetradentate and forms four bonds when two hydrogen peroxide molecules join. The cycloaddition procedure leads to an electrophilic addition of hydrogen peroxide in one of the benzylic positions.
TBTA is among the most commonly used water-insoluble ligands in copper-catalyzed azide- the cycloadditions.
TBTA was developed shortly after the copper-catalyzed azide-alkyne cyclone was discovered to help reduce the thermal instabilities that occur with Cu(I) when used in aerobic environments. TBTA is a water-insoluble ligand and is first dissolvable within DMSO and DMF.
A poly triazolyl amine ligand helps stabilize Cu(I) toward disproportionation and oxidation, thereby enhancing its catalytic activity in the azide-acetylene cycloaddition.
Tris-(benzyltriazolylmethyl)amine is a valuable reagent for copper (I) catalyzed azide-alkyne cycloadditions.+aIt can also be used for posts.
Click chemistry is a powerful tool for scientists due to its unique properties:
TBTA functions as a ligand, a molecule that binds to a metal ion and activates it for a specific reaction. In click chemistry, TBTA forms a complex with copper(I) ions, which significantly enhances the rate and efficiency of a specific type of click reaction called the azide-alkyne cycloaddition (AAC). Source: TBTA | General Laboratory Research Reagent, Bio-Techne:
The AAC reaction allows scientists to efficiently join two molecules together, forming a stable covalent bond between an azide group and an alkyne group. This ability makes TBTA a valuable tool for various research applications, including:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is a versatile compound known for its unique structure and properties. With a molecular formula of C30H30N10 and a molecular weight of 530.64 g/mol, it features three benzyl-1H-1,2,3-triazol-4-yl groups attached to a central amine. This compound appears as a white to light yellow crystalline solid with a melting point ranging from 132 °C to 148 °C, depending on the specific formulation and purity . It is primarily used as a ligand in coordination chemistry and catalysis due to its ability to stabilize copper(I) ions.
TBTA's mechanism of action involves its ability to complex with Cu(I) and activate it for click chemistry. The triazole rings likely coordinate with the copper ion, forming a stable complex that facilitates the reaction between the azide and alkyne. The exact details of the catalytic cycle are still under investigation, but it's believed to involve the formation and subsequent breakdown of various copper-based intermediates.
While detailed safety data is not readily available, some general precautions are advisable when handling TBTA:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is particularly notable for its role in facilitating copper-catalyzed reactions, specifically the copper(I)-catalyzed azide-alkyne cycloaddition, commonly known as "click chemistry." It acts by stabilizing the copper(I) oxidation state, preventing its disproportionation and oxidation during reactions . This stabilization enhances the efficiency of various reactions, making it a valuable component in synthetic organic chemistry.
The synthesis of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine typically involves multi-step organic reactions. One common approach is:
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine finds applications in several fields:
Interaction studies involving Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine primarily focus on its coordination with metal ions such as copper(I). Research has demonstrated that this compound significantly enhances the catalytic activity of copper(I) by preventing its oxidation and maintaining its reactivity during chemical transformations . Further studies are needed to explore its interactions with various biomolecules and potential therapeutic targets.
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine shares structural similarities with other triazole-based ligands. Here are some comparable compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Tris(benzyltriazole)amine | Similar triazole structure | Lacks the methyl groups; different electronic properties |
| 5-(Benzyl)-1H-tetrazole | Tetrazole instead of triazole | Different ring structure; potential for different reactivity |
| 1-Benzyltriazole | Single triazole unit | Simpler structure; less steric hindrance |
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine stands out due to its tri-functional nature and enhanced stability towards metal coordination compared to simpler triazole derivatives. Its unique combination of three triazole units allows for increased binding affinity and catalytic efficiency in various
Timothy R. Chan; Robert Hilgraf; K. Barry Sharpless & Valery V. Fokin (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis". Org. Lett. 6 (17): 2853–2855. doi:10.1021/ol0493094. PMID 15330631.
Donnelly, P.S., Zanatta, S.D., Zammit, S.C., White, J.M., Williams, S.J. (2008). "'"Click" Cycloaddition Catalysts: Copper(I) and Copper(II) Tris(triazolylmethyl)amine Complexes'". Chem. Commun. (21): 2459–2461. doi:10.1039/b719724a. PMID 18491014.
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Timothy R. Chan; Robert Hilgraf; K. Barry Sharpless & Valery V. Fokin (2004). "Polytriazoles as Copper(I)-Stabilizing Ligands in Catalysis". Org. Lett. 6 (17): 2853–2855. doi:10.1021/ol0493094. PMID 15330631.
Donnelly, P.S., Zanatta, S.D., Zammit, S.C., White, J.M., Williams, S.J. (2008). "'"Click" Cycloaddition Catalysts: Copper(I) and Copper(II) Tris(triazolylmethyl)amine Complexes'". Chem. Commun. (21): 2459–2461. doi:10.1039/b719724a. PMID 18491014.
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